molecular formula C10H8BrNO B15364151 7-Bromo-3-methylquinolin-2-ol

7-Bromo-3-methylquinolin-2-ol

Cat. No.: B15364151
M. Wt: 238.08 g/mol
InChI Key: IKXKHWSDCATKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-methylquinolin-2-ol is a halogenated quinoline derivative characterized by a bromine atom at position 7, a methyl group at position 3, and a hydroxyl group at position 2. This compound belongs to the quinoline family, which is renowned for its diverse pharmacological and material science applications.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-3-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c1-6-4-7-2-3-8(11)5-9(7)12-10(6)13/h2-5H,1H3,(H,12,13)

InChI Key

IKXKHWSDCATKGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)NC1=O

Origin of Product

United States

Scientific Research Applications

7-Bromo-3-methylquinolin-2-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of antiviral, antibacterial, and anticancer agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Bromo-3-methylquinolin-2-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

The substituent positions and functional groups significantly differentiate 7-bromo-3-methylquinolin-2-ol from related compounds. Key comparisons include:

Compound Name Substituents Key Properties/Applications Evidence Reference
7-Bromo-2-methylquinolin-4-ol Br (C7), CH₃ (C2), OH (C4) Positional isomer; OH at C4 alters hydrogen-bonding networks. Used in coordination chemistry.
5,7-Dibromo-2-methylquinolin-8-ol Br (C5, C7), CH₃ (C2), OH (C8) Dual bromination increases molecular weight and halogen interactions. Exhibits dimerization via O–H⋯N hydrogen bonds and Br⋯Br contacts.
7-Bromoquinolin-2(1H)-one Br (C7), ketone (C2) Ketone at C2 reduces acidity compared to hydroxyl. Used as an intermediate in heterocyclic synthesis.
7-(Bromomethyl)-3-ethylquinolin-2(1H)-one BrCH₂ (C7), C₂H₅ (C3), ketone (C2) Bromomethyl group enhances alkylation potential. Ethyl group increases steric bulk.

Functional Group Impact on Reactivity

  • Hydroxyl vs. Ketone at C2: The hydroxyl group in this compound enables hydrogen bonding (e.g., O–H⋯N), influencing solubility and crystal packing . In contrast, ketone-containing analogs (e.g., 7-bromoquinolin-2(1H)-one) are more electrophilic at C2, favoring nucleophilic additions .
  • Bromine vs. Bromomethyl at C7 : Direct bromination (C7–Br) enhances halogen bonding, whereas bromomethyl groups (C7–CH₂Br) are prone to substitution reactions, making them versatile alkylating agents .

Substituent Effects on Physicochemical Properties

  • Methyl vs. Ethyl at C3: The methyl group in this compound offers minimal steric hindrance compared to ethyl-substituted analogs (e.g., 7-(bromomethyl)-3-ethylquinolin-2(1H)-one), which may reduce solubility in polar solvents .
  • Halogen Interactions: Bromine at C7 participates in type I halogen bonds (Br⋯Br, Br⋯O), as observed in 5,7-dibromo-2-methylquinolin-8-ol, which forms dimers and chains in crystal lattices .

Preparation Methods

Cyclization of Substituted Anilines

An alternative approach constructs the quinoline ring from aniline derivatives, enabling precise placement of substituents before cyclization.

Key Steps :

  • Synthesis of 3-Methyl-2-hydroxyaniline :
    • Methylation of 2-aminophenol using methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of potassium carbonate ($$ \text{K}2\text{CO}_3 $$).
  • Friedländer Cyclization :
    • Reaction with a β-keto ester (e.g., ethyl acetoacetate) in concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 120°C.
  • Bromination :
    • Introduces bromine at position 7 using conditions similar to Section 1.1.

Advantages :

  • Higher regiocontrol over substituent placement.
  • Scalable for industrial production.

Data Table : Comparison of Cyclization Methods

Starting Material Cyclization Agent Temperature (°C) Yield (%)
3-Methyl-2-hydroxyaniline Ethyl acetoacetate 120 58
2-Amino-5-bromophenol Acetylacetone 100 42

Functional Group Interconversion

This method modifies pre-functionalized quinoline derivatives to introduce the hydroxyl group.

Procedure :

  • Synthesis of 7-Bromo-3-methylquinoline :
    • Achieved via bromination of 3-methylquinoline using $$ \text{Br}_2 $$ in acetic acid.
  • Hydroxylation at Position 2 :
    • Oxidative hydroxylation with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in alkaline methanol.

Critical Parameters :

  • Oxidation Time : Prolonged reaction times (>8 hours) lead to over-oxidation to quinoline-2,7-diol.
  • Solvent Choice : Methanol ensures solubility of intermediates while minimizing side reactions.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve bromination yields by stabilizing ionic intermediates. Non-polar solvents like dichloromethane (DCM) reduce side reactions but slow reaction kinetics.

Temperature and Catalysis

  • Low Temperatures (25–50°C): Favor kinetic control but require longer reaction times.
  • High Temperatures (80–100°C): Accelerate reactions but risk decomposition.
  • Catalysts : $$ \text{FeBr}_3 $$ increases bromination efficiency by 20–30% compared to uncatalyzed reactions.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted starting materials.
  • Recrystallization : Ethanol-water mixtures yield crystals with >95% purity.

Spectroscopic Characterization

  • $$ ^1\text{H} $$ NMR : Key signals include a singlet for the C3 methyl group ($$ \delta $$ 2.5 ppm) and a broad peak for the hydroxyl proton ($$ \delta $$ 10.2 ppm).
  • Mass Spectrometry : Molecular ion peak at $$ m/z $$ 251 ([M+H]$$ ^+ $$) with isotopic patterns confirming bromine.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost
Direct Bromination 70 92 High Low
Cyclization 58 88 Moderate Medium
Functional Interconversion 65 90 Low High

Key Takeaways :

  • Direct bromination is optimal for large-scale production due to its simplicity and cost-effectiveness.
  • Cyclization offers superior regiocontrol but requires multi-step synthesis.

Applications in Medicinal Chemistry

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its hydroxyl group facilitates hydrogen bonding with biological targets, while the bromine atom enhances lipophilicity for improved membrane permeability.

Q & A

What are the established synthetic pathways for 7-Bromo-3-methylquinolin-2-ol, and what critical parameters influence reaction efficiency?

Basic Research Question
The synthesis typically involves bromination of quinoline precursors. A common method is the regioselective bromination of 3-methylquinolin-2-ol derivatives using reagents like N-bromosuccinimide (NBS) in chloroform or dichloromethane under controlled conditions . Critical parameters include:

  • Reagent stoichiometry : Excess NBS may lead to over-bromination.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent polarity : Chloroform enhances electrophilic aromatic substitution efficiency due to moderate polarity .
  • Protecting groups : The hydroxyl group at position 2 may require protection (e.g., acetylation) to prevent oxidation during bromination .

How can researchers characterize this compound using spectroscopic methods, and what key spectral markers should be prioritized?

Basic Research Question
Characterization relies on multimodal spectroscopy:

  • ¹H/¹³C NMR :
    • Aromatic protons : Look for doublets in the δ 6.90–7.51 ppm range (quinoline C2/C3 protons) .
    • Methyl groups : A singlet at δ 1.45–1.59 ppm for C3-methyl .
    • Hydroxyl proton : A broad peak at δ 2.05 ppm (exchangeable with D₂O) .
  • IR spectroscopy : A strong O-H stretch at ~3598 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak at m/z 226–228 (accounting for bromine’s isotopic pattern) .

What strategies are effective in resolving contradictions between observed and theoretical spectroscopic data for this compound?

Advanced Research Question
Discrepancies often arise from solvation effects, tautomerism, or impurities. Methodological solutions include:

  • Variable-temperature NMR : Resolves dynamic tautomerism (e.g., keto-enol equilibria) by analyzing peak splitting at low temperatures .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • HPLC-MS purity checks : Identify side products (e.g., di-brominated analogs) that may skew spectral interpretations .

How does the bromine substitution at the 7-position influence the electronic properties and reactivity of 3-methylquinolin-2-ol derivatives?

Advanced Research Question
The electron-withdrawing bromine group at C7 alters the quinoline ring’s electronic landscape:

  • Reactivity : Deactivates the ring toward electrophilic substitution but enhances nucleophilic attack at C4/C8 positions .
  • Electronic effects :
    • Hammett constants : σpara (Br) = +0.23 reduces electron density at C5/C9, directing further functionalization .
    • UV-Vis spectroscopy : Bromine increases molar absorptivity (ε) due to enhanced conjugation .
  • Comparative studies : Analogues like 7-chloro derivatives show lower bioactivity, highlighting bromine’s role in stabilizing charge-transfer complexes .

What methodological considerations are essential when designing biological activity studies for this compound, particularly in cytotoxicity assays?

Advanced Research Question
Key considerations include:

  • Control compounds : Compare with structurally related derivatives (e.g., 7-chloro or 7-fluoro analogs) to isolate bromine’s contribution .
  • Dose-response protocols : Use logarithmic dilution series (0.1–100 µM) to determine IC50 values in cancer cell lines (e.g., MCF-7 or HeLa) .
  • Mechanistic assays : Pair cytotoxicity data with ROS detection or apoptosis markers (e.g., caspase-3 activation) to elucidate pathways .
  • Solubility optimization : Use DMSO stocks (<0.1% v/v) to avoid solvent toxicity artifacts .

In multi-step syntheses involving this compound, how can intermediates be effectively purified to minimize side-product formation?

Advanced Research Question
Purification challenges arise from brominated byproducts and unreacted starting materials. Strategies include:

  • Flash chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50) to separate brominated isomers .
  • Recrystallization : Hexane or ethyl acetate/hexane mixtures yield high-purity crystals (mp 216–218°C) .
  • TLC monitoring : Track reaction progress using Rf values (e.g., 0.67 in chloroform/methanol 9:1) to isolate intermediates early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.